molecular formula C18H16N2O4 B2962586 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 379223-64-0

3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2962586
CAS No.: 379223-64-0
M. Wt: 324.336
InChI Key: TZYXKOWJIFWEAS-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)propionic acid, also known as 3,4-Dimethoxyphenylacetic acid, is an aromatic acid that has antimicrobial properties . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Molecular Structure Analysis

The molecular formula of 3,4-Dimethoxyphenylacetic acid is C10H12O4 . The InChI Key is WUAXWQRULBZETB-UHFFFAOYSA-N .


Chemical Reactions Analysis

3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to give an isochromanone . In the presence of H2O2, this compound can easily decompose lignin and analogue compounds under mild conditions .


Physical and Chemical Properties Analysis

3,4-Dimethoxyphenylacetic acid is a pale cream solid with a melting point of 94.0-101.0°C . It is soluble in water and its molecular weight is 196.2 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : Various pyrazole dicarboxylic acid derivatives were synthesized from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, highlighting the compound's potential as a precursor for diverse chemical structures (Kasımoğulları & Arslan, 2010).

Crystallography and Molecular Structure

  • X-ray Crystallography Studies : The structures of NH-pyrazoles, closely related to the compound , were determined by X-ray crystallography, revealing insights into their molecular conformation and tautomerism (Cornago et al., 2009).

Photophysical Properties

  • Photophysical Studies : The effects of solvent structure and polarity on the photophysical properties of pyrazoline derivatives were studied, providing an understanding of solute-solvent interactions and quantum yields (Şenol et al., 2020).

Molecular and Material Chemistry

  • Spin States of Complexes : Research on phenyl ester and benzyl ester derivatives derived from pyridine-4-carboxylic acid, closely related to the compound , informed the understanding of spin states in iron(II) complexes (Galadzhun et al., 2019).

Biological Evaluation

  • Anti-Inflammatory, Antioxidant, and Antimicrobial Activities : A series of pyrazole chalcones, structurally related to the compound, were evaluated for their biological activities, highlighting the potential biomedical applications of such compounds (Bandgar et al., 2009).

Organized Assemblies and Ionic Salts

  • Study of Ionic Salts : The formation of organized assemblies in protonated pyrazole-based ionic salts demonstrated the compound's potential in forming structured chemical systems (Zheng et al., 2013).

Homogeneous Oxidation Processes

  • Catalysis in Oxidation Reactions : Pyrazole derivatives were utilized in the homogeneous oxidation of alcohols, showcasing their role as catalysts in chemical reactions (Maurya & Haldar, 2020).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Mechanism of Action

Target of Action

The primary target of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis.

Mode of Action

It is known that the compound interacts with its target enzyme, possibly altering its function

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-15-9-8-12(10-16(15)24-2)17-14(18(21)22)11-20(19-17)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYXKOWJIFWEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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